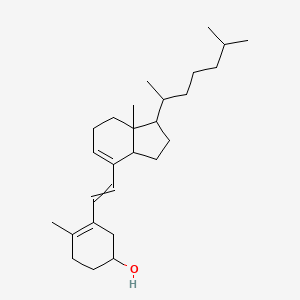

Cholecalciferol Impurity 13

Description

Properties

IUPAC Name |

3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms and Pathways of Cholecalciferol Impurity 13 Previtamin D3 Formation

Photochemical Generation from 7-Dehydrocholesterol (B119134) in Cholecalciferol Synthesis

The principal pathway for the formation of Previtamin D3 is the photochemical conversion of 7-Dehydrocholesterol, the provitamin D3, found in the epidermal layers of the skin. wikipedia.orgnih.gov This process is initiated by exposure to specific wavelengths of ultraviolet radiation.

Ultraviolet B (UV-B) radiation, specifically in the wavelength range of 290–315 nanometers, is the critical energy source for the conversion of 7-Dehydrocholesterol into Previtamin D3. wikipedia.orgconsensus.app This radiation penetrates the outer layers of the skin, where it is absorbed by 7-Dehydrocholesterol. wikipedia.org The energy from the UV-B photons triggers the cleavage of the 9,10-bond in the B-ring of the 7-Dehydrocholesterol molecule, resulting in the formation of the (Z)-triene, Previtamin D3. google.com The most effective wavelengths for this conversion are between 295 and 300 nm. wikipedia.org It is important to note that UV-B radiation does not penetrate glass, meaning exposure to sunlight through a window does not lead to Vitamin D3 synthesis. wikipedia.org

Once formed, Previtamin D3 exists in a dynamic equilibrium with 7-Dehydrocholesterol and other photoproducts. During prolonged sun exposure, the accumulation of Previtamin D3 is naturally limited to approximately 10-15% of the initial 7-Dehydrocholesterol concentration. nih.gov This is because Previtamin D3 itself can absorb photons and photoisomerize into biologically inert products, namely lumisterol (B196343) and tachysterol (B196371). nih.govnih.gov This photoisomerization acts as a regulatory mechanism, preventing the excessive production of Previtamin D3. The equilibrium between these compounds is influenced by the wavelength of the UV light. google.com For instance, studies have shown that the optimal wavelength for Previtamin D3 formation in solution is around 296 nm. photobiology.com

Thermal Isomerization of Cholecalciferol to Previtamin D3

Kinetic studies have revealed significant differences in the rate of this isomerization depending on the surrounding medium. For example, the thermal isomerization of Previtamin D3 to Vitamin D3 is more than 10-fold faster in human skin compared to an organic solvent like hexane (B92381). nih.govresearchgate.net

| Parameter | In Human Skin (at 37°C) | In Hexane (at 37°C) |

| Equilibrium Constant (K) | 11.44 | 6.15 |

| Half-life (T1/2) for Previtamin D3 to Vitamin D3 conversion | 2.5 hours | 30 hours |

| Activation Energy (Ea1) for Previtamin D3 -> Vitamin D3 | 71.05 kJ mol⁻¹ | 84.90 kJ mol⁻¹ |

| Activation Energy (Ea2) for Vitamin D3 -> Previtamin D3 | 92.63 kJ mol⁻¹ | 100.5 kJ mol⁻¹ |

| Enthalpy Change (ΔH°) | -21.58 kJ mol⁻¹ | -15.60 kJ mol⁻¹ |

This table presents a comparison of kinetic and thermodynamic parameters for the thermal isomerization of Previtamin D3 to Vitamin D3 in human skin versus hexane, based on published research findings. nih.govresearchgate.net

Influence of Environmental and Process Parameters on Impurity Formation Kinetics

The rate of formation and degradation of Previtamin D3 is significantly affected by various environmental and processing factors, primarily light exposure and temperature.

Exposure to light, particularly UV radiation, is a double-edged sword. While essential for the initial synthesis of Previtamin D3 from 7-Dehydrocholesterol, continued exposure leads to its degradation. researchgate.netnih.gov Cholecalciferol itself is also susceptible to photodegradation. semanticscholar.org In the presence of light, Cholecalciferol can be converted into various photoproducts, including Previtamin D3, as well as inactive isomers like 5,6-trans-vitamin D3, suprasterol I, and suprasterol II. semanticscholar.orgvitamind-journal.it Studies on fortified soybean oil demonstrated that light exposure is a determining factor in Vitamin D3 loss, with losses reaching 61-68% after two months of exposure to natural light. nih.gov

| Storage Condition | Vitamin D3 Loss (after 2 months) |

| Exposed to Natural Light | 61-68% |

| Semi-dark Conditions | 24-44% |

This table illustrates the impact of light exposure on the stability of Vitamin D3 in fortified soybean oil over a two-month period. nih.gov

Temperature plays a crucial role in the stability of both Cholecalciferol and Previtamin D3. researchgate.netukessays.com At elevated temperatures, Cholecalciferol undergoes degradation reactions. ukessays.com One of these reactions is the reversible isomerization to Previtamin D3. researchgate.net The rate of this thermal degradation increases with higher temperatures. sbmu.ac.ir For instance, in fortified vegetable oils, the degradation of Vitamin D3 at 160°C was found to be approximately twice that at lower cooking temperatures. sbmu.ac.ir While Cholecalciferol is relatively stable at room temperature, it becomes unstable at temperatures of 40°C or higher, especially in the presence of high humidity. ukessays.com

| Cooking Temperature | Time | Destruction Rate in Sunflower Oil | Destruction Rate in Canola Oil | Destruction Rate in Corn Oil |

| 105°C | 180 minutes | 16.9% | 16.7% | 16.3% |

| 160°C | Not specified | ~31.4% | ~30.3% | ~30.8% |

This table shows the effect of different cooking temperatures on the degradation of Vitamin D3 in various fortified vegetable oils. sbmu.ac.ir

Role of pH Conditions (Acidic and Alkaline Stress)

The stability of cholecalciferol and its equilibrium with Previtamin D3 are significantly influenced by pH conditions. Both acidic and alkaline environments can act as stressors, promoting degradation and isomerization pathways that affect the impurity profile of cholecalciferol.

Under acidic stress, cholecalciferol is known to be unstable. nih.gov Acid-catalyzed isomerization is a significant degradation pathway. researchgate.net Specifically, acidic conditions can lead to the formation of isomers such as isotachysterol. researchgate.netnih.gov While Previtamin D3 is part of the equilibrium with cholecalciferol, severe acidic stress tends to drive the formation of other isomers. For instance, one study noted that isotachysterol was formed under acidic conditions, distinguishing it from the thermal equilibrium between cholecalciferol and Previtamin D3. nih.gov The pH of the environment is a critical factor, as the digestive tract itself presents varying pH levels, from highly acidic in the stomach to slightly alkaline in the small intestine, impacting vitamin D3's stability. researchgate.net

Alkaline stress also contributes to the degradation of cholecalciferol. researchgate.netijlpr.com Studies have shown that cholecalciferol degrades significantly under alkaline conditions, along with photolytic and thermal stress. researchgate.netijlpr.com While the primary equilibrium between cholecalciferol and Previtamin D3 is thermally driven, the presence of alkaline conditions can accelerate the degradation of both compounds, leading to a complex mixture of degradants. Research has indicated that cholecalciferol is most stable at a pH above 5, with a steep drop in stability observed between pH 4 and 5. nih.gov

Table 1: Effect of pH on Cholecalciferol and Previtamin D3 Formation

| Stress Condition | Primary Outcome | Reference |

|---|---|---|

| Acidic Stress | Isomerization to isotachysterol. researchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Alkaline Stress | Significant degradation of cholecalciferol. researchgate.netijlpr.com | researchgate.netijlpr.com |

| Neutral to Slightly Alkaline (pH > 5) | Optimal stability for cholecalciferol. nih.gov | nih.gov |

Oxidative Stressors and Their Contribution

Cholecalciferol is highly susceptible to oxidation due to its conjugated triene system. researchgate.net Oxidative stress, mediated by factors such as the presence of reactive oxygen species (ROS), metal ions, and unsaturated lipids, is a major contributor to the degradation of vitamin D3 and consequently affects the equilibrium and presence of Previtamin D3. nih.govresearchgate.net

The oxidation of cholecalciferol can lead to the formation of a variety of degradation products, including epimers and other oxidation products. daicelpharmastandards.com This degradation is a critical factor in the stability of vitamin D3 in fortified foods and pharmaceutical formulations. researchgate.net The presence of metal ions, such as iron and copper, can catalyze these oxidative reactions, leading to rapid degradation. nih.gov Studies have shown that even low concentrations of Fe2+ ions can cause complete degradation of vitamin D3 in a short period. nih.gov Antioxidants like ascorbic acid and EDTA can be added to mitigate this oxidative degradation. nih.gov Since Previtamin D3 exists in a thermal equilibrium with cholecalciferol, any factor that causes the degradation of cholecalciferol will invariably impact the concentration and formation of Previtamin D3 and its subsequent degradation products.

Co-formation with Other Cholecalciferol-Related Impurities and Degradants

The formation of Previtamin D3 does not occur in isolation. It is part of a complex network of reversible and irreversible reactions that produce a range of other cholecalciferol-related impurities and degradants. The specific conditions of stress, such as heat, light, and pH, dictate the profile of impurities that are formed alongside Previtamin D3.

Isomeric Impurities (e.g., 5,6-trans-cholecalciferol, Lumisterol3, Isotachysterol3, Tachysterol3)

Several isomeric impurities are known to form concurrently with Previtamin D3. These isomers are often produced through similar degradation pathways, primarily driven by heat and light (photoisomerization). uliege.be

Tachysterol3 and Lumisterol3 : These are classic photoisomers of Previtamin D3. Under the influence of UV light, Previtamin D3 can convert to lumisterol3 and tachysterol3. uliege.be This process is part of the photochemical equilibrium that also includes the conversion of 7-dehydrocholesterol to Previtamin D3.

5,6-trans-cholecalciferol : This impurity is an isomer of cholecalciferol itself, formed through photoisomerization or iodine-catalyzed isomerization. nih.govuliege.be

Isotachysterol3 : As mentioned previously, this isomer is particularly noted to arise under acidic conditions. nih.govuliege.be

The presence and ratio of these isomers, including Previtamin D3, are highly dependent on the specific conditions. For example, thermal stress will favor the equilibrium between cholecalciferol and Previtamin D3, while UV exposure will introduce tachysterol3 and lumisterol3 into the impurity profile. researchgate.net

Table 2: Co-formation of Previtamin D3 with Isomeric Impurities

| Impurity | Formation Pathway | Reference |

|---|---|---|

| Tachysterol3 | Photoisomerization from Previtamin D3. uliege.be | uliege.be |

| Lumisterol3 | Photoisomerization from Previtamin D3. uliege.be | uliege.be |

| 5,6-trans-cholecalciferol | Photoisomerization or iodine-catalyzed isomerization of Cholecalciferol. nih.govuliege.be | nih.govuliege.be |

| Isotachysterol3 | Formation under acidic conditions. nih.govuliege.be | nih.govuliege.be |

Ester Impurities (e.g., Octanoate and Decanoate esters)

In certain formulations, particularly oily drug products or those containing triglycerides, ester impurities of vitamin D3 can form. uliege.be These include Vitamin D3 octanoate and Vitamin D3 decanoate.

These esters are formed through a transesterification reaction between cholecalciferol and the fatty acid components of triglycerides present in the formulation. uliege.benih.gov Crucially, this reaction is not limited to cholecalciferol. The isomeric Previtamin D3, being present in the formulation due to thermal equilibrium, can also undergo transesterification. This results in the formation of two sets of degradation products for each fatty acid: the cholecalciferol ester and the Previtamin D3 ester. nih.gov The identification of these paired ester impurities confirms the co-formation and simultaneous degradation of both cholecalciferol and Previtamin D3 in such matrices. researchgate.netnih.gov

Advanced Analytical Methodologies for Cholecalciferol Impurity 13 Previtamin D3 Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the accurate profiling of Cholecalciferol (Vitamin D3) and its related substances, including the isomeric impurity Previtamin D3. The inherent instability of Vitamin D3, which can isomerize to Previtamin D3 under thermal conditions, necessitates robust analytical methods to ensure the quality and efficacy of pharmaceutical preparations. researchgate.netoup.com High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique due to its efficiency, sensitivity, and ability to separate complex mixtures. who.intfudan.edu.cn Both normal-phase and reversed-phase HPLC methods have been developed, each with specific advantages and limitations for the analysis of these lipophilic compounds. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the analysis of Cholecalciferol and its impurities due to its robustness and compatibility with a broad range of solvents. fudan.edu.cn Method development often involves a systematic approach to optimize the separation of Previtamin D3 from Cholecalciferol and other related substances like tachysterol (B196371) and trans-vitamin D3. researchgate.netfudan.edu.cn

A key challenge in developing RP-HPLC methods for oil-based formulations is the potential for interference from the matrix. fudan.edu.cn Direct injection can sometimes lead to poor accuracy. fudan.edu.cn Therefore, sample preparation techniques such as saponification may be employed, though they must be carefully controlled to prevent the thermal isomerization of Vitamin D3 to Previtamin D3. fudan.edu.cnresearchgate.net

The choice of organic modifier in the mobile phase significantly impacts the separation. For instance, while acetonitrile (B52724) is a common solvent, some studies have shown that methanol (B129727) can provide better separation of Vitamin D3 from its isomerization impurities. researchgate.net The addition of small amounts of water to the mobile phase, for example, a ratio of acetonitrile to water of 90:10 (v/v), has been shown to improve peak shape and method accuracy for the analysis of Vitamin D3 in soft capsules. fudan.edu.cn

The development of a stability-indicating RP-HPLC method is crucial for accurately quantifying Cholecalciferol in the presence of its degradation products, including Previtamin D3. oup.com Such methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, and linear over the intended analytical range. oup.com

Normal Phase High-Performance Liquid Chromatography (NP-HPLC) offers an alternative approach for the separation of Cholecalciferol and its isomers, including Previtamin D3. This technique typically employs a polar stationary phase, such as silica (B1680970) or an amino-bonded phase, and a non-polar mobile phase. nih.govchromforum.org A common mobile phase composition for NP-HPLC analysis of Vitamin D3 is a mixture of hexane (B92381) and isopropanol, often in a ratio of 99:1. chromforum.org

One of the primary advantages of NP-HPLC is its ability to effectively separate geometric isomers, which can be challenging in reversed-phase systems. For the analysis of Vitamin D, NP-HPLC can be used to separate Cholecalciferol from Previtamin D3 and other isomers like tachysterol. oup.comnih.gov In some official methods, a two-step process is utilized where an initial reversed-phase separation is used to clean up the sample, followed by quantification using NP-HPLC. nih.gov

However, NP-HPLC has several limitations. The solvents used, such as hexane, are flammable and can be more hazardous to work with than the aqueous-organic mobile phases used in RP-HPLC. Additionally, achieving stable and reproducible retention times can be more challenging in NP-HPLC due to the sensitivity of the stationary phase to trace amounts of water in the mobile phase. The elution of highly lipophilic compounds can also require long run times. nih.gov

Furthermore, the direct coupling of NP-HPLC to mass spectrometry (MS) is not straightforward, as the mobile phases are generally not compatible with common ionization sources like electrospray ionization (ESI). shimadzu.com This can limit the identification of unknown impurities. Despite these limitations, NP-HPLC remains a valuable tool for specific applications in Vitamin D analysis, particularly for isomer separation. nih.govnih.gov

The choice of stationary phase is a critical parameter in the development of robust HPLC methods for the separation of Cholecalciferol and Previtamin D3. The most commonly used stationary phases in reversed-phase HPLC are based on silica particles chemically bonded with alkyl chains, such as octadecyl (C18) or octyl (C8). nestgrp.comsigmaaldrich.com

C18 (Octadecyl) Stationary Phases: C18 columns are widely employed due to their high hydrophobicity, which provides strong retention for non-polar analytes like Vitamin D3 and its isomers. researchgate.netsigmaaldrich.com The long alkyl chains of the C18 phase offer excellent shape selectivity, which is crucial for separating structurally similar compounds. For instance, an amethyst (B1175072) C18-H column (150 mm × 4.6 mm, 5 µm) has been successfully used with acetonitrile as the mobile phase to separate Vitamin D3 from its related substances, including Previtamin D3. cabidigitallibrary.orgcpu.edu.cn Similarly, a Gemini C18 column (100 × 3.0 mm) has been utilized in a stability-indicating method. oup.com The pore size of the silica support can also influence selectivity; a wide-pore (300Å) C18 column has been noted for its effectiveness in separating long, rigid molecules like fat-soluble vitamins. nestgrp.com

C8 (Octyl) Stationary Phases: C8 columns have shorter alkyl chains compared to C18 columns, making them less hydrophobic. waters.comwaters.com This property can be advantageous when analyzing highly hydrophobic compounds like fat-soluble vitamins, as it can lead to shorter retention times and reduced solvent consumption. waters.comwaters.com While offering similar selectivity to C18 columns, the reduced hydrophobicity of C8 phases can alter the elution order and resolution of analytes. waters.com For example, a Discovery C8 column has been used for the analysis of fat-soluble vitamins, demonstrating good separation of Vitamin A, E, and D isomers. sigmaaldrich.com The choice between a C18 and C8 stationary phase will depend on the specific requirements of the analysis, including the desired retention times and the complexity of the sample matrix. sigmaaldrich.comwaters.com

Optimization: Optimization of the stationary phase involves considering not only the alkyl chain length but also other factors such as particle size, pore size, and surface chemistry (e.g., end-capping). nestgrp.com For instance, solid-core particles can offer higher efficiency and faster separations compared to fully porous particles. waters.com The selection process often involves screening several columns with different characteristics to achieve the desired resolution and peak shape for Cholecalciferol, Previtamin D3, and other relevant impurities. oup.com

| Stationary Phase | Column Dimensions | Application | Reference |

|---|---|---|---|

| Amethyst C18-H | 150 mm × 4.6 mm, 5 µm | Separation of Vitamin D3 and related substances | cabidigitallibrary.orgcpu.edu.cn |

| Gemini C18 | 100 × 3.0 mm | Stability-indicating method for Vitamin D3 | oup.com |

| Discovery C18 | 15 cm x 4.6 mm, 5 µm | Separation of Vitamin D2 and D3 | sigmaaldrich.com |

| Vydac 201TP54 (C18) | 4.6 mm ID x 250 mm L, 5 µm, 300Å | Separation of fat-soluble vitamins | nestgrp.com |

| Discovery C8 | 15 cm x 4.6 mm, 5 µm | Analysis of fat-soluble vitamins (A, D, E) | sigmaaldrich.com |

| CORTECS UPLC C8 | 2.1 x 50 mm, 1.6 µm | Fast analysis of fat-soluble vitamins | waters.com |

The composition of the mobile phase is a critical factor in achieving the desired separation of Cholecalciferol and Previtamin D3 in RP-HPLC. The selection of organic solvents, their proportions, and the use of isocratic versus gradient elution are key aspects of method development.

Mobile Phase Solvents: Commonly used organic solvents for the analysis of these lipophilic compounds include acetonitrile and methanol. researchgate.netoup.com The choice between these solvents can significantly impact the separation. For instance, some studies have found that methanol-based mobile phases can offer better separation for Vitamin D3 and its isomerization impurities compared to acetonitrile. researchgate.net Water is often used as the aqueous component of the mobile phase in RP-HPLC. fudan.edu.cnoup.com For example, a mobile phase consisting of acetonitrile and water in a 99:1 (v/v) ratio has been successfully employed for the separation of Vitamin D3 from its degradation products. oup.com In another application, a mixture of acetonitrile and water (90:10 v/v) was found to improve accuracy and peak shape for Vitamin D3 analysis in soft capsules. fudan.edu.cn

Isocratic vs. Gradient Elution:

Isocratic elution , where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness. cabidigitallibrary.orgcpu.edu.cn An isocratic method using 100% acetonitrile has been used for the determination of related substances of Vitamin D3. cabidigitallibrary.orgcpu.edu.cn

Gradient elution , which involves changing the mobile phase composition during the analysis, is employed when dealing with complex mixtures containing compounds with a wide range of polarities. This approach allows for the elution of all components in a reasonable time with good resolution. For instance, a gradient method might start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic solvent to elute the more retained, non-polar compounds. While powerful, gradient elution requires more complex instrumentation and careful optimization. nih.gov

Optimization: The optimization of the mobile phase composition is an iterative process. It involves adjusting the ratio of organic to aqueous solvents to fine-tune the retention times and resolution of the target analytes. The flow rate and column temperature are also adjusted to optimize the separation efficiency and analysis time. oup.com For example, flow rates typically range from 0.5 to 2.0 mL/min, and column temperatures can be controlled between 25–40°C to improve peak shape and reproducibility. oup.com

| Mobile Phase Composition | Elution Mode | Application | Reference |

|---|---|---|---|

| Acetonitrile | Isocratic | Determination of related substances of Vitamin D3 | cabidigitallibrary.orgcpu.edu.cn |

| Acetonitrile and Water (99:1, v/v) | Isocratic | Separation of Vitamin D3 from its degradation products | oup.com |

| Acetonitrile and Water (90:10, v/v) | Isocratic | Analysis of Vitamin D3 in soft capsules | fudan.edu.cn |

| Methanol and Water (95:5, v/v) as Mobile Phase A, and Isopropyl alcohol and Triethylamine (99.5:0.5, v/v) as Mobile Phase B | Gradient | Separation of Vitamin D3 and Menaquinone-7 | nih.gov |

| Methanol and 0.1% Formic Acid (93:7, v/v) | Isocratic | LC-MS analysis of Vitamin D3 and related compounds | oup.com |

Ultraviolet (UV) and Photodiode Array (PDA) detectors are the most common detection methods for the HPLC analysis of Cholecalciferol and its impurities, including Previtamin D3, due to the presence of a conjugated triene system in their molecular structure. who.intijlpr.com This structural feature results in strong UV absorbance, making these detectors highly suitable for quantitative analysis. who.int

Wavelength Selection: The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity and selectivity. Cholecalciferol (Vitamin D3) and Previtamin D3 both exhibit a UV absorption maximum at approximately 265 nm. cabidigitallibrary.orgcpu.edu.cn This wavelength is therefore frequently used for their simultaneous detection and quantification. researchgate.netcabidigitallibrary.orgcpu.edu.cnijlpr.com However, other isomers and related compounds have different absorption maxima. For example, trans-vitamin D3 has a λmax of 275 nm, and tachysterol3 has a λmax of 279 nm. cabidigitallibrary.orgcpu.edu.cn When analyzing a mixture of these compounds, monitoring at multiple wavelengths or using a PDA detector can be advantageous.

Photodiode Array (PDA) Detection: A PDA detector, unlike a standard UV detector that monitors at a single or a few pre-selected wavelengths, acquires the entire UV-visible spectrum for each point in the chromatogram. oup.comusda.gov This capability offers several significant advantages for the analysis of Cholecalciferol and its impurities:

Peak Purity Assessment: PDA detectors allow for the assessment of peak purity by comparing the spectra across a single chromatographic peak. This is essential to ensure that the peak corresponding to Cholecalciferol or Previtamin D3 is not co-eluting with other impurities. ijlpr.com

Compound Identification: The acquired UV spectra can be compared to a library of known spectra for tentative identification of unknown peaks. oup.com

Method Development: During method development, PDA detection is invaluable for tracking the elution of different isomers and degradation products, aiding in the optimization of the separation. oup.com

In practice, a PDA detector can be set to monitor a specific wavelength for quantification (e.g., 265 nm) while simultaneously collecting full spectral data for qualitative analysis. oup.comijlpr.com This dual capability makes PDA detection a powerful tool for the comprehensive profiling of Cholecalciferol and its related substances.

| Compound | UV λmax (nm) | Reference |

|---|---|---|

| Cholecalciferol (Vitamin D3) | 265 | cabidigitallibrary.orgcpu.edu.cn |

| Previtamin D3 | 265 | cabidigitallibrary.orgcpu.edu.cn |

| trans-Vitamin D3 | 275 | cabidigitallibrary.orgcpu.edu.cn |

| Tachysterol3 | 279 | cabidigitallibrary.orgcpu.edu.cn |

Supercritical Fluid Chromatography (SFC) for Impurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of fat-soluble vitamins and their impurities, offering advantages in speed, resolution, and environmental friendliness over traditional liquid chromatography. nih.govresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster separations and sharper peaks. nih.govshimadzu.com

For the analysis of Cholecalciferol and its impurities, including Previtamin D3, SFC offers excellent selectivity for structurally similar compounds. researchgate.net The separation is influenced by several factors, including the stationary phase, mobile phase composition (co-solvent), temperature, and pressure. uliege.bemdpi.com

Key Research Findings in SFC Analysis:

Column Selection: The choice of stationary phase is crucial for achieving the desired separation. Studies have shown that columns like 1-aminoanthracene (B165094) (1-AA) and diol-based columns provide good selectivity for vitamin D isomers. nih.govymc.eu A screening study identified the Torus 1-AA column as effective for separating seven vitamin D3 impurities, including isobaric compounds. uliege.benih.gov

Mobile Phase Optimization: The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or acetonitrile. shimadzu.com The gradient and proportion of the modifier are optimized to achieve the best resolution between Cholecalciferol, Previtamin D3, and other related substances like Tachysterol and 5,6-trans-Cholecalciferol. ymc.eu

Method Development: Researchers have successfully developed robust SFC methods capable of separating Cholecalciferol and its related compounds in under 10 minutes. ymc.eu These methods demonstrate good resolution (Rs > 1.5) between critical pairs like Previtamin D3 and 5,6-trans-Cholecalciferol, ensuring accurate quantification. ymc.eu

Hyphenation with Mass Spectrometry (SFC-MS): Coupling SFC with mass spectrometry enhances the analytical capabilities by providing mass information for peak identification and confirmation. nih.govresearchgate.net This is particularly useful for distinguishing between isobaric impurities. uliege.be

Interactive Data Table: SFC Method Parameters for Vitamin D3 and Impurity Analysis

| Parameter | Finding | Reference |

| Column | Torus 1-AA, Triart Diol, SIL | uliege.be, ymc.eu |

| Mobile Phase | CO2 with Methanol or Acetonitrile as modifier | shimadzu.com, ymc.eu |

| Detection | UV at 254 nm, Mass Spectrometry (MS) | ymc.eu, uliege.be |

| Analysis Time | < 10 minutes | ymc.eu |

| Resolution (Rs) | > 1.5 for critical pairs | ymc.eu |

Spectrometric and Hyphenated Techniques for Structural Identification and Elucidation

Spectrometric and hyphenated techniques are indispensable for the definitive identification and structural elucidation of impurities. These methods provide detailed information about the molecular weight and structure of the compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity. amegroups.org It allows for the simultaneous measurement of multiple analytes in a single run. amegroups.org

Atmospheric Pressure Chemical Ionization (APCI) is a widely used ionization source for the analysis of less polar compounds like vitamin D3 and its impurities. pharmtech.com It is often preferred over Electrospray Ionization (ESI) for these analytes as it can reduce matrix effects and improve sensitivity, especially for metabolites at low concentrations. amegroups.org

In APCI-MS, Cholecalciferol, Previtamin D3, trans-vitamin D3, and tachysterol3 have been shown to produce the same protonated molecular ion peak [M+H]+ at m/z 385.27. cabidigitallibrary.orgresearchgate.net The subsequent fragmentation in MS/MS allows for their differentiation and quantification. While APCI offers higher sensitivity in direct infusion, ESI has been found to be more sensitive after SFC separation. nih.gov The choice between APCI and ESI can also be influenced by the presence of interfering substances. nih.gov

Electrospray Ionization (ESI) is another common ionization technique used in LC-MS/MS. While it can be less sensitive for underivatized vitamin D compounds compared to APCI, it is still effectively used, particularly with modern, robust instrumentation. amegroups.orgpharmtech.com For ESI, the use of a make-up solvent can be critical, though some studies have found the lowest limits of detection without it. acs.org

The choice of ionization source is a critical parameter in method development. For instance, one study found that while APCI showed higher sensitivity with direct infusion, ESI was six-fold more sensitive after SFC separation. nih.gov Another study noted that ESI showed very low sensitivity for vitamin D3 due to the lack of protonation sites, making APCI a more suitable choice. pharmtech.com

Interactive Data Table: LC-MS/MS Ionization Techniques for Cholecalciferol Impurity 13

| Technique | Key Feature | Application Note | Reference |

| APCI-MS/MS | Preferred for less polar compounds, reduces matrix effects. | Provides [M+H]+ at m/z 385.27 for Vitamin D3 and its isomers. | cabidigitallibrary.org, amegroups.org, researchgate.net |

| ESI-MS/MS | Widely used, sensitivity can be analyte and method dependent. | Sensitivity can be higher than APCI after SFC separation. | nih.gov, nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including vitamin D and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

While a specific NMR study solely on this compound (Previtamin D3) is not detailed in the provided context, the principles of NMR are applied to characterize various vitamin D metabolites. For example, two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity and spatial relationships of atoms, confirming hydroxylation sites and other structural features. researchgate.net Quantitative NMR (qNMR) has also been utilized to determine the absolute content and study the isomerization of vitamin D metabolites in solution. nih.gov The diagnostic signals in the NMR spectrum, such as the chemical shifts of the methyl groups, can be used to identify specific isomers like Previtamin D3. nih.gov

Development and Implementation of Stability-Indicating Methods

Stability-indicating analytical methods are crucial for monitoring the degradation of a drug substance over time and under various stress conditions. These methods must be able to separate the active pharmaceutical ingredient from its degradation products, including impurities like Previtamin D3. nih.govoup.com

The development of such methods often involves forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light. japsonline.comijlpr.com This helps to identify potential degradation products and ensure the analytical method can resolve them from the main peak. ijlpr.comjapsonline.com

Key Aspects of Stability-Indicating Method Development:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. nih.govjapsonline.com Method development focuses on optimizing parameters like the column (e.g., C8 or C18), mobile phase composition (e.g., methanol/acetonitrile mixtures), flow rate, and detection wavelength (typically around 265 nm for Cholecalciferol). japsonline.comjapsonline.com

Validation: The developed methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, specific, and robust. nih.govjapsonline.com This includes determining the limit of detection (LOD) and limit of quantitation (LOQ) for the impurities. japsonline.com

Forced Degradation Studies: These studies demonstrate the method's ability to separate Cholecalciferol from its degradation products formed under various stress conditions. oup.comijlpr.com For example, Cholecalciferol has been found to degrade significantly under photolytic, thermal, and alkaline stress. ijlpr.com The use of a photodiode array (PDA) detector allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any degradants. ijlpr.com

Interactive Data Table: Forced Degradation Conditions for Cholecalciferol Stability Studies

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acid Hydrolysis | 1 N HCl | Significant degradation | japsonline.com, oup.com |

| Base Hydrolysis | 1 N NaOH | Significant degradation | japsonline.com, ijlpr.com |

| Oxidation | 0.3% and 15% H₂O₂ | Degradation observed | oup.com |

| Thermal Degradation | 60°C | Formation of degradation products | oup.com |

| Photodegradation | Exposure to light | Formation of isomers | oup.com, nih.gov |

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. japsonline.comchromatographyonline.com It involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation and generate potential impurities. dgra.de For Cholecalciferol, these studies are designed to understand its degradation pathways and to ensure the analytical method can effectively separate the parent drug from its degradation products, including Previtamin D3. researchgate.netijlpr.com The design of these studies generally adheres to the International Council for Harmonisation (ICH) Q1A (R2) guidelines. oup.com

The typical stress conditions applied to Cholecalciferol include hydrolysis (acidic and basic), oxidation, heat (thermal degradation), and photolysis (exposure to light). ijlpr.comoup.com

Acid and Base Hydrolysis: Cholecalciferol is exposed to acidic (e.g., 0.1 M to 1 N HCl) and basic (e.g., 0.1 M to 1 N NaOH) conditions. japsonline.comijlpr.comoup.com Studies show that Cholecalciferol is susceptible to rapid degradation under acidic conditions, sometimes resulting in complete degradation within an hour. oup.com Alkaline conditions also lead to significant degradation. researchgate.netijlpr.com Under acidic stress, Cholecalciferol can isomerize to form isotachysterol. nih.govresearchgate.net

Oxidative Degradation: Solutions of Cholecalciferol are treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), with concentrations ranging from 0.3% to 15%. oup.com The molecule is known to be susceptible to oxidation. researchgate.netoup.com

Thermal Degradation: To assess the effect of heat, samples are exposed to elevated temperatures, for instance, by heating a solution in a water bath at temperatures like 60°C for 24 hours or 90°C for 1 hour. oup.comfudan.edu.cn Thermal stress is particularly important as it promotes the reversible conversion of Cholecalciferol to Previtamin D3. researchgate.netfudan.edu.cn

Photodegradation: To evaluate light sensitivity, samples are exposed to UV radiation (e.g., 254 nm and 365 nm) or a combination of light and temperature. oup.comfudan.edu.cn Photolytic stress can lead to the formation of isomers such as trans-vitamin D3 and tachysterol. fudan.edu.cn

The following table summarizes typical conditions used in forced degradation studies of Cholecalciferol.

| Stress Condition | Reagent/Condition Details | Typical Duration | Key Degradation Products |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 N Hydrochloric Acid (HCl) at elevated temperatures (e.g., 50°C) | 1 hour | Isotachysterol, others nih.govijlpr.comoup.com |

| Base Hydrolysis | 0.1 M - 1 N Sodium Hydroxide (NaOH) at elevated temperatures (e.g., 50°C) | 1 hour | Significant degradation observed researchgate.netijlpr.com |

| Oxidation | 0.3% - 15% Hydrogen Peroxide (H₂O₂) | 24 hours | Hydroxy vitamin D₃ products oup.com |

| Thermal Degradation | Heating at 60°C - 90°C | 1 - 24 hours | Previtamin D3 oup.comfudan.edu.cn |

| Photodegradation | Exposure to UV light (e.g., 254 nm / 365 nm) | 5 minutes - 24 hours | Trans-vitamin D3, Tachysterol oup.comfudan.edu.cn |

Chromatographic Resolution of Main Peak from Degradation Products

A primary goal of a stability-indicating method is to achieve adequate chromatographic separation of the main compound from all potential impurities and degradation products. nih.gov Due to the structural similarity of Cholecalciferol and its isomers like Previtamin D3, this presents a significant analytical challenge. nih.gov High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most common technique employed. oup.comfudan.edu.cn

Successful separation is achieved by optimizing various chromatographic parameters:

Stationary Phase (Column): C18 columns are widely used and have demonstrated effective separation. oup.comfudan.edu.cn For instance, a Gemini C18 column (100 x 3.0 mm) or an Agilent Zorbax Eclipse XDB-C18 column (4.6 mm x 250 mm, 5 µm) have been successfully employed. oup.comfudan.edu.cn Other stationary phases like C8 and Phenyl columns are also utilized. japsonline.comnih.gov

Mobile Phase: The mobile phase composition is critical for achieving resolution. Common mobile phases consist of a mixture of acetonitrile and water or methanol and water. japsonline.comoup.comfudan.edu.cn A typical composition is acetonitrile and water in a 99:1 (v/v) ratio. oup.com In some methods, ethanol (B145695) is added to acetonitrile to improve peak shape and recovery. fudan.edu.cn

Detection: A Photodiode Array (PDA) or UV detector is commonly used, with detection typically set at 265 nm, which is near the maximum absorbance for Cholecalciferol and its isomers. japsonline.comfudan.edu.cn

The effectiveness of the separation is evaluated by the resolution between adjacent peaks, which should ideally be greater than 1.5. fudan.edu.cn The table below presents an example of chromatographic conditions and the resulting separation.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | oup.comfudan.edu.cn |

| Column | Gemini C18, 100 x 3.0 mm | oup.com |

| Mobile Phase | Acetonitrile:Water (99:1, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | japsonline.comfudan.edu.cn |

| Detection Wavelength | 265 nm | japsonline.comfudan.edu.cn |

| Retention Time (Cholecalciferol) | ~2.6 min | oup.com |

| Separated Impurities | Previtamin D3, Trans-vitamin D3, Tachysterol | fudan.edu.cn |

Assessment of Peak Purity Using Diode Array Detection

Ensuring the homogeneity of a chromatographic peak is essential for accurate quantification. researchgate.net In the analysis of Cholecalciferol, it is crucial to confirm that the main drug peak is not co-eluted with any degradation products, such as Previtamin D3. researchgate.netoup.com Diode Array Detection (DAD) is a powerful tool for this purpose as it acquires UV-Vis spectra across the entire chromatographic peak. researchgate.netchromatographyonline.com

The principle of peak purity assessment with DAD involves comparing the spectra at different points (upslope, apex, downslope) of the peak. chromatographyonline.com If the compound is pure, all spectra within the peak should be identical. researchgate.net Software algorithms compare these spectra and calculate a "purity angle" or similarity index. chromatographyonline.com This value is compared against a "threshold angle," which is calculated from the spectral noise of the baseline. A peak is considered pure if the purity angle is less than the threshold angle. researchgate.net

Forced degradation samples are analyzed, and the peak purity of the Cholecalciferol peak is assessed under all stress conditions. ijlpr.comoup.com A successful stability-indicating method will demonstrate that there is no co-elution of any degradation product with the principal peak. oup.com This assessment confirms the specificity of the method. ijlpr.com

| Stress Condition | Peak Purity Result for Cholecalciferol Peak | Conclusion |

|---|---|---|

| Acid Degradation | Pass (No co-elution observed) | Peak is spectrally homogeneous ijlpr.comoup.com |

| Base Degradation | Pass (No co-elution observed) | Peak is spectrally homogeneous researchgate.netijlpr.com |

| Oxidative Degradation | Pass (No co-elution observed) | Peak is spectrally homogeneous oup.com |

| Thermal Degradation | Pass (No co-elution observed) | Peak is spectrally homogeneous researchgate.netoup.com |

| Photolytic Degradation | Pass (No co-elution observed) | Peak is spectrally homogeneous researchgate.netijlpr.com |

Evaluation of Mass Balance in Degradation Studies

Mass balance is a crucial part of forced degradation studies that demonstrates the accountability of the drug and its degradation products. sapub.org It is calculated to ensure that the decrease in the amount of the active pharmaceutical ingredient (API) is correspondingly reflected in the increase in the amount of its degradation products. chromatographyonline.com This confirms that no non-chromophoric or volatile degradants have been formed and gone undetected, thus validating the stability-indicating nature of the method. researchgate.netsapub.org

The mass balance is typically calculated by summing the assay value of the main peak and the levels of all known and unknown impurities and comparing this sum to the initial concentration of the drug substance. ijlpr.com A mass balance within the range of 95% to 105% is generally considered acceptable. researchgate.netijlpr.com Deviations from this range may indicate issues such as the formation of non-UV active compounds, differences in the response factors of impurities, or precipitation of the sample. sapub.org

| Stress Condition | % Assay of Cholecalciferol | % Total Impurities | Mass Balance (%) | Acceptance Criteria |

|---|---|---|---|---|

| Acid Hydrolysis | Variable (Significant Degradation) | Variable | 95.0% - 105.0% | 95.0% - 105.0% researchgate.netijlpr.com |

| Base Hydrolysis | Variable (Significant Degradation) | Variable | 95.0% - 105.0% | 95.0% - 105.0% researchgate.netijlpr.com |

| Oxidative Degradation | Variable (Significant Degradation) | Variable | 95.0% - 105.0% | 95.0% - 105.0% researchgate.netijlpr.com |

| Thermal Degradation | Variable (Significant Degradation) | Variable | 95.0% - 105.0% | 95.0% - 105.0% researchgate.netijlpr.com |

| Photolytic Degradation | Variable (Significant Degradation) | Variable | 95.0% - 105.0% | 95.0% - 105.0% researchgate.netijlpr.com |

Analytical Method Validation for Cholecalciferol Impurity 13 Previtamin D3 Determination

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., Q2(R1))

The validation of analytical methods for determining Cholecalciferol Impurity 13 is conducted in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines. ymerdigital.comresearchgate.netjapsonline.com These guidelines provide a comprehensive framework for validating analytical procedures, ensuring that methods for quantifying impurities in drug substances and products are reliable and consistent. ijlpr.comoup.com The validation process involves assessing various performance characteristics to demonstrate that the method is suitable for its intended use, which includes the quantitative determination of impurities like Previtamin D3. ijlpr.comjapsonline.com High-performance liquid chromatography (HPLC) is a common technique for which methods have been developed and validated according to these standards. ymerdigital.comresearchgate.net The goal is to develop a method that is specific, sensitive, precise, and accurate for routine analysis in quality control laboratories. nih.gov

Application of Analytical Quality by Design (AQbD) Principles for Method Optimization

Analytical Quality by Design (AQbD) is a systematic, proactive approach to developing analytical methods, moving away from the traditional one-factor-at-a-time (OFAT) approach. ijpda.org The goal of AQbD is to build a comprehensive understanding of the method, identifying and controlling sources of variability to ensure the final method is robust, fit for its intended purpose, and performs consistently throughout its lifecycle. veeprho.comamericanpharmaceuticalreview.com

The application of AQbD for optimizing a method to determine this compound involves several key steps:

Identifying Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs): CAAs are the method's performance characteristics, such as resolution, peak tailing, and limit of quantification, that ensure the goals of the ATP are met. ukaazpublications.com CMPs are the method variables that can significantly impact the CAAs. Risk assessment tools, like an Ishikawa (fishbone) diagram, are often used to identify potential CMPs, which for an HPLC method could include mobile phase composition, pH, flow rate, and column type. researchgate.net

Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically vary the identified CMPs to study their individual and interactive effects on the CAAs. veeprho.com For instance, a Box-Behnken design might be employed to investigate three key parameters, such as the percentage of acetonitrile (B52724) in the mobile phase, the flow rate, and the column temperature. japsonline.com This experimental design allows for the development of mathematical models that describe the relationship between the parameters and the method's performance.

Establishing a Method Operable Design Region (MODR): The data from the DoE are used to define the MODR, which is a multidimensional space of method parameters within which the method is proven to perform robustly and meet all acceptance criteria for the CAAs. americanpharmaceuticalreview.com Operating within this design space ensures consistent method performance.

Developing a Control Strategy: The final step is to establish a control strategy, which includes system suitability tests and other measures to ensure the method remains in a state of control during routine use.

Table 2: Example of a Design of Experiments (DoE) for Method Optimization

| Run | Factor 1: Mobile Phase (% Acetonitrile) | Factor 2: Flow Rate (mL/min) | Response 1: Resolution (Impurity 13/Cholecalciferol) | Response 2: Tailing Factor (Impurity 13) |

| 1 | 50 | 1.0 | 2.1 | 1.1 |

| 2 | 55 | 1.0 | 2.5 | 1.0 |

| 3 | 50 | 1.2 | 1.9 | 1.2 |

| 4 | 55 | 1.2 | 2.3 | 1.1 |

| 5 | 47.5 | 1.1 | 1.8 | 1.3 |

| 6 | 57.5 | 1.1 | 2.8 | 1.0 |

| 7 | 52.5 | 0.9 | 2.7 | 1.0 |

| 8 | 52.5 | 1.3 | 2.2 | 1.2 |

| 9 | 52.5 | 1.1 | 2.4 | 1.1 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By applying AQbD principles, a robust and well-understood analytical method for the determination of this compound can be developed, ensuring reliable quality control of cholecalciferol drug substances and products. japsonline.com

Strategies for Control and Mitigation of Cholecalciferol Impurity 13 Previtamin D3

Optimization of Cholecalciferol Synthesis Processes to Minimize Impurity Formation

The formation of Previtamin D3 is an intrinsic part of cholecalciferol synthesis. However, by optimizing the synthesis process, its accumulation as an impurity can be minimized, and the formation of other related impurities, such as lumisterol (B196343) and tachysterol (B196371), which can arise from over-exposure to UV radiation, can also be controlled nih.govvitamind-journal.it.

Selection of Starting Materials and Reagents

The choice of solvent for the reaction can also play a role. While various organic solvents can be used, their purity and transparency to UV radiation are important considerations to ensure a clean and efficient photochemical reaction.

Process Parameter Control (e.g., UV exposure, temperature)

The conversion of 7-dehydrocholesterol (B119134) to cholecalciferol is a two-step process involving a photochemical and a thermal stage, both of which require stringent control to minimize the presence of Previtamin D3 in the final product.

UV Exposure: The initial step involves the UV irradiation of 7-DHC to form Previtamin D3. The wavelength and intensity of the UV light are critical parameters. UVB radiation, specifically in the range of 295-300 nm, is most effective for this conversion wikipedia.org. Over-irradiation or the use of inappropriate wavelengths can lead to the formation of other impurities like lumisterol and tachysterol from Previtamin D3 nih.govvitamind-journal.it. The duration of UV exposure must be carefully optimized to maximize the formation of Previtamin D3 while minimizing the generation of these by-products.

Temperature: The subsequent conversion of Previtamin D3 to cholecalciferol is a thermal isomerization process nih.gov. Temperature plays a pivotal role in shifting the equilibrium of this reaction towards the formation of cholecalciferol. Higher temperatures generally favor the formation of cholecalciferol from Previtamin D3. However, excessively high temperatures can lead to degradation. Research has shown that optimizing the temperature during and after UV exposure can significantly enhance the yield of cholecalciferol and reduce the residual amount of Previtamin D3 nih.gov. For instance, one study highlighted that the maximum yield of Vitamin D3 was achieved at 70°C nih.gov.

The following table illustrates the impact of temperature on the synthesis of Vitamin D3, based on experimental findings.

| Temperature (°C) | UV Exposure Time (min) | Resulting Vitamin D3 Concentration (µg/mL) | Observations |

| 20 | 60 | Lower | Formation of an additional peak, hypothesized to be Previtamin D3, was more noticeable at lower temperatures. |

| 45 | 60 | Moderate | The intermediate Previtamin D3 peak was still observable. |

| 60 | 60 | Higher | Increased conversion to Vitamin D3. |

| 70 | 60 | 32.72 ± 0.12 | The highest yield of Vitamin D3 was recorded at this temperature. |

Data adapted from a study on the optimization of 7-DHC conversion. nih.gov

Implementation of Alternative Synthetic Routes

To improve efficiency and minimize impurities, alternative synthetic routes are being explored. One such approach is the use of continuous-flow microreactors for the synthesis of Vitamin D3 light-am.com. This technology offers precise control over reaction parameters such as UV irradiation time, temperature, and pressure. By using a 3D ultraviolet photochemical microreactor, researchers have demonstrated a significant increase in the yield of Vitamin D3 in a much shorter reaction time compared to traditional batch reactors light-am.com. This enhanced control can lead to a more efficient conversion of Previtamin D3 to cholecalciferol, thereby reducing its presence as an impurity in the final reaction mixture.

Purification Techniques for Impurity Removal

Following the synthesis, purification steps are essential to remove any unreacted starting materials, by-products, and residual Previtamin D3.

Chromatographic Purification Methodologies

Chromatography is a powerful technique for separating cholecalciferol from the closely related Previtamin D3 and other isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of Vitamin D and its isomers. Normal-phase HPLC has been successfully employed for the separation of cholecalciferol, pre-cholecalciferol, and trans-cholecalciferol agilent.com. The choice of the stationary phase and mobile phase is critical for achieving good resolution between these compounds.

Supercritical Fluid Chromatography (SFC): SFC presents a "greener" and faster alternative to traditional HPLC. A study demonstrated the successful transfer of a USP normal-phase HPLC method for cholecalciferol assay to an SFC method. The SFC method not only met the system suitability criteria but was also twice as fast and significantly reduced solvent consumption compared to the HPLC method agilent.com. The results showed excellent resolution between cholecalciferol and its isomers, including pre-cholecalciferol.

The table below compares the performance of HPLC and SFC for the separation of cholecalciferol and its isomers.

| Parameter | Normal-Phase HPLC Method | SFC Method |

| Resolution (Rs) between trans- and pre-cholecalciferol | < 2.0 | 2.3 |

| Resolution (Rs) between cholecalciferol and trans-cholecalciferol | Not specified | 2.0 |

| Analysis Time | Slower | 2x Faster |

| Solvent Cost | Higher | 26x Lower |

Data adapted from a comparative study of HPLC and SFC methods. agilent.com

Formulation and Stabilization Approaches

The stability of cholecalciferol in the final formulation is crucial, as it can potentially revert to Previtamin D3 or degrade into other impurities under certain conditions. Therefore, appropriate formulation and stabilization strategies are necessary.

Cholecalciferol is sensitive to factors such as heat, light, and oxygen. To enhance its stability, formulations often include antioxidants. The use of lipophilic dispersants and adsorbents in solid dosage forms can also contribute to stability google.comgoogle.com. A stable formulation should prevent the degradation of cholecalciferol and the potential for equilibrium shifts back towards Previtamin D3.

Storage conditions also play a significant role. For instance, an extemporaneous formulation of injectable cholecalciferol was found to retain more than 90% of its potency for at least six months when stored at 4°C and protected from light nih.gov. This indicates that low temperatures and protection from light are key to minimizing degradation and isomerization. Studies on solid oral formulations have also shown that stability can be maintained for extended periods under controlled conditions (e.g., 25°C and 60% relative humidity) google.com. The use of barrier coatings on tablets can further protect the active ingredient from environmental factors google.comgoogle.com.

Role of Excipients and Packaging Materials

The stability of cholecalciferol is significantly influenced by the excipients used in its formulation and the packaging materials chosen for its storage. colorcon.com These components can either contribute to the degradation of cholecalciferol into Previtamin D3 or help to protect it.

Excipients play a multifaceted role in drug formulations, including enhancing stability. colorcon.com Certain excipients can help manage moisture, which is a factor in cholecalciferol degradation. By inhibiting water activity, appropriate excipients can prevent the degradation of the active ingredient. colorcon.com For instance, in aqueous solutions, the composition of excipients can be crucial for stabilization. mdpi.com One study highlighted a commercial product that achieved proper stabilization of aqueous vitamin D3 solutions by including butylated hydroxytoluene and citric acid as antioxidants in its formulation. mdpi.com

Packaging materials are the first line of defense against external factors that can accelerate the degradation of cholecalciferol. Exposure to light and air (oxygen) are known to be detrimental to the stability of Vitamin D3. researchgate.net Research on fortified canola oil demonstrated that the type of packaging significantly affects the retention of vitamin D3. Samples stored in dark-brown bottles showed significantly less degradation compared to those in transparent containers, particularly at room temperature. researchgate.net Furthermore, the headspace, or the amount of air in the container, also plays a role. A study found that a larger air space above the solution did not significantly affect the stability of vitamin D3 in a methanol (B129727) and water mixture, suggesting the type of solvent can also mediate oxidative degradation. nih.gov

Table 1: Impact of Packaging on Cholecalciferol Retention

| Packaging Type | Storage Temperature | Filling Level | Vitamin D3 Retention (after 70 days) | Vitamin D3 Loss (after 70 days) |

| Transparent | Room Temperature (27°C) | 50% | 44.4% | 55.6% |

| Transparent | Room Temperature (27°C) | 100% | - | - |

| Dark-Brown | Room Temperature (27°C) | 50% | - | - |

| Dark-Brown | Room Temperature (27°C) | 100% | - | - |

| Dark-Brown | 4°C | 50% | 91% | 9% |

| Dark-Brown | 4°C | 100% | - | - |

Data derived from a study on fortified canola oil. researchgate.net

Use of Antioxidants and Chelating Agents to Enhance Stability

The oxidative degradation of cholecalciferol is a primary pathway for the formation of Previtamin D3 and other related impurities. The incorporation of antioxidants and chelating agents into formulations is a widely adopted and effective strategy to mitigate this degradation. nih.gov

Antioxidants function by inhibiting oxidation, either by scavenging free radicals or by other mechanisms. nih.gov A comprehensive study on the stability of Vitamin D3 in aqueous solutions demonstrated that the addition of antioxidants such as ascorbic acid, citric acid, and ethylenediaminetetraacetic acid (EDTA) significantly stabilized the vitamin. nih.gov The stabilizing effect was found to be concentration-dependent for ascorbic and citric acids. nih.gov

Chelating agents, such as EDTA and citric acid, enhance stability by binding to metal ions that can catalyze oxidative reactions. nih.gov Metal ions like Fe²⁺ and Cu²⁺ are known to have a destabilizing effect on vitamin D3 in aqueous solutions. nih.gov Among the tested agents, EDTA showed the most significant stabilizing effect, effectively removing metal ions by chelation. nih.gov

Synthetic antioxidants have also proven effective in protecting cholecalciferol, particularly at elevated temperatures. In a study on fortified canola oil, butylated hydroxytoluene (BHT) and tert-butylhydroquinone (TBHQ) exhibited the highest antioxidant activity, reducing the degradation of vitamin D3 at 230°C by over 50%. researchgate.net

Table 2: Efficacy of Different Stabilizing Agents on Cholecalciferol

| Stabilizing Agent | Mechanism of Action | Observed Effect |

| Ascorbic Acid | Antioxidant (reduces reactive oxygen/nitrogen species), weak chelating agent | Significantly stabilized Vitamin D3 in aqueous solutions. nih.gov |

| Citric Acid | Chelating agent (removes metal ions) | Effectively stabilized Vitamin D3 in aqueous solutions. nih.gov |

| EDTA | Chelating agent (removes metal ions) | Showed the most significant stabilizing effect in aqueous solutions. nih.gov |

| BHT | Antioxidant | High antioxidant activity at elevated temperatures. researchgate.net |

| TBHQ | Antioxidant | High antioxidant activity at elevated temperatures. researchgate.net |

Controlled Storage Conditions to Prevent Degradation

Maintaining controlled storage conditions is a fundamental requirement for preventing the degradation of cholecalciferol to Previtamin D3. The key environmental factors that must be controlled are temperature, light, and humidity. nih.govsemanticscholar.org

Temperature: Elevated temperatures accelerate the rate of chemical degradation. Cholecalciferol has been shown to decompose rapidly at high temperatures. nih.gov Studies on fortified canola oil revealed that storage at 4°C resulted in the highest retention of vitamin D3 (91% after 70 days), whereas storage at room temperature (27°C) led to significant losses. researchgate.net Another study observed that in cool storage conditions, degradation was 13% at 4°C and 15% at -20°C, indicating that while refrigeration slows degradation, further cooling offers only a slight improvement in stabilization. researchgate.net

Light: Cholecalciferol is highly sensitive to light. Exposure to light can induce isomerization and the formation of inactive isomers. researchgate.net Storing cholecalciferol products in the dark is crucial. Research has shown a 6% reduction in Vitamin D3 content when stored in the dark at room temperature, compared to a 9% reduction with continuous light exposure under the same temperature conditions. researchgate.net

Humidity: High humidity can also contribute to the degradation of solid forms of cholecalciferol. nih.gov While cholecalciferol is more stable under dry conditions compared to ergocalciferol (Vitamin D2), it still decomposes at high temperatures and humidity. nih.gov

pH: For aqueous solutions, pH is a critical factor. The stability of Vitamin D3 decreases sharply at a pH below 5. nih.govresearchgate.net It is most stable at a pH above 5, with no significant differences in degradation rates observed between pH 5 and 8. nih.gov

Table 3: Influence of Storage Conditions on Cholecalciferol Degradation

| Storage Condition | Impact on Stability | Recommendation |

| Temperature | High temperatures accelerate degradation. nih.gov | Store at controlled room temperature or refrigerated conditions. researchgate.net |

| Light | Light exposure causes photosensitive degradation and isomerization. researchgate.net | Store in the dark or in light-protective packaging. researchgate.netresearchgate.net |

| Humidity | High humidity can lead to decomposition of solid forms. nih.gov | Store in dry conditions. |

| pH (Aqueous Solutions) | Stability decreases significantly below pH 5. nih.gov | Maintain pH above 5 for aqueous formulations. nih.gov |

Regulatory Science and Impurity Profiling of Cholecalciferol Impurity 13

Pharmacopoeial Standards and Their Evolution (e.g., European Pharmacopoeia, British Pharmacopoeia)

Pharmacopoeias provide legally binding quality standards for medicinal products. The European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP), which is largely harmonized with the Ph. Eur., are key regulatory references in Europe.

A significant aspect of the European Pharmacopoeia monograph for "Cholecalciferol concentrate (oily form)" is its specific instruction regarding Previtamin D3. In the section on impurities, the monograph states to "disregard the peak due to pre-cholecalciferol." drugfuture.com This indicates that for this specific form of cholecalciferol, Previtamin D3 is not controlled as a conventional impurity with a defined limit. The rationale for this is the inherent equilibrium between Previtamin D3 and cholecalciferol in solution. The assay for cholecalciferol in the Ph. Eur. often involves a procedure that accounts for this equilibrium, ensuring the total potency of the active substance is accurately determined.

The monograph for "Cholecalciferol concentrate (water-dispersible form)" also mentions pre-cholecalciferol, primarily in the context of system suitability tests for the analytical procedure. uspbpep.com This ensures that the analytical method is capable of separating Previtamin D3 from cholecalciferol and other related substances, even if a specific limit is not applied to Previtamin D3 itself.

The evolution of these standards reflects an increasing understanding of the chemistry of cholecalciferol. While older methods may not have easily distinguished between cholecalciferol and its precursor, modern analytical techniques like High-Performance Liquid Chromatography (HPLC) allow for their clear separation. The decision to disregard the Previtamin D3 peak in certain monographs is a scientifically-driven approach that acknowledges its role as an active precursor rather than a detrimental impurity. It is important to note that other pharmacopoeias, such as the United States Pharmacopeia (USP), have in recent updates introduced stricter limits for related substances, which may include Previtamin D3, indicating a potential for evolving global standards.

Scientific Basis for Impurity Thresholds and Acceptable Limits

The scientific basis for setting impurity thresholds is rooted in safety and efficacy considerations. For most impurities, this involves toxicological studies to determine a level at which the impurity poses no significant risk to the patient.

In the unique case of Previtamin D3, the scientific rationale for not setting a strict upper limit in certain pharmacopoeial monographs is based on its physiological and chemical properties:

Precursor to the Active Substance: Previtamin D3 is not a degradation product or a by-product of a side reaction but a direct precursor that thermally converts to the active cholecalciferol.

Natural Occurrence: Previtamin D3 is naturally formed in the skin upon exposure to sunlight as part of the endogenous synthesis of vitamin D3.

Reversible Equilibrium: The amount of Previtamin D3 in a cholecalciferol solution is in a state of dynamic equilibrium, making it challenging and potentially misleading to control it with a fixed upper limit as one would for a stable impurity.

Therefore, the control strategy focuses on ensuring the quality of the starting materials, controlling the manufacturing process to ensure the desired equilibrium is achieved and maintained, and accurately assaying the total active vitamin D content. This ensures that the patient receives the correct dose of the active substance, regardless of the relative amounts of cholecalciferol and its immediate precursor at any given time.

The Role of Impurity Profiling in Pharmaceutical Quality Management and Dossier Submission

Impurity profiling is a critical component of pharmaceutical quality management, serving as a fundamental analytical activity to detect, identify, and quantify impurities in drug substances and finished products. ijprajournal.com For Cholecalciferol, also known as vitamin D3, this process is essential due to its sensitivity to light, heat, and air, which can lead to the formation of degradation products. daicelpharmastandards.comveeprho.com Cholecalciferol Impurity 13, also identified as Previtamin D3, is one such compound that requires careful monitoring. tosunpharm.com The presence of impurities, even in minute amounts, can significantly impact the efficacy and safety of the final pharmaceutical product. nih.govijpsr.com Therefore, a comprehensive impurity profile is a key indicator of the stability and control of the manufacturing process for the bulk drug substance. ijprajournal.com

Regulatory bodies, including the International Conference on Harmonisation (ICH), have established stringent guidelines for the control of impurities. ijpsr.com These guidelines mandate the reporting, identification, and qualification of impurities based on established thresholds, which are linked to the maximum daily dose of the drug. nih.gov Adherence to these guidelines is not merely a quality control measure but a regulatory necessity for market approval. ijpsr.com The therapeutic efficacy and safety of cholecalciferol products are contingent on keeping impurities within the maximum limits set by these guidelines. ijlpr.com

The data generated from impurity profiling studies form a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier submitted to health authorities like the Food and Drug Administration (FDA). nih.govijpsr.com This dossier must contain detailed information on the characterization and quantification of any impurity, such as this compound. This includes the analytical procedures used for detection and the rationale for the proposed impurity limits. A robust impurity profile demonstrates a thorough understanding and control over the drug substance and its manufacturing process, which is essential for successful dossier submission and approval. ijprajournal.com

Table 1: ICH Guideline Thresholds for New Drug Substance Impurities This table outlines the thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities according to ICH Q3A guidelines.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data synthesized from multiple sources. nih.govijpsr.com |

Developing and validating specific, stability-indicating analytical methods is paramount for accurate impurity profiling. ijlpr.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are widely employed for the separation and quantification of cholecalciferol and its impurities. daicelpharmastandards.comresearchgate.netnih.gov These methods must be validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust. ijlpr.comresearchgate.net The validation process confirms that the analytical method can reliably detect and quantify impurities like this compound at the required low levels. nih.gov

Table 2: Analytical Techniques for Cholecalciferol Impurity Profiling This table summarizes common analytical methods used in the detection and quantification of cholecalciferol impurities.

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Primary method for separation, detection, and quantification of known and unknown impurities. daicelpharmastandards.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification and structural elucidation of impurities. daicelpharmastandards.comnih.gov |

| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | A modern, green alternative for detecting and quantifying impurities, especially in complex matrices like oily drug products. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural characterization of isolated impurities. daicelpharmastandards.com |

| Infrared (IR) Spectroscopy | Provides information on the functional groups present in an impurity. daicelpharmastandards.com |

| This table is based on findings from various research articles. daicelpharmastandards.comnih.govresearchgate.netnih.gov |

Stress testing is a crucial part of impurity profiling, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, humidity, and light. ijlpr.com This forced degradation helps to identify potential degradation products that could form during storage and handling, thus establishing the stability-indicating nature of the analytical method. ijlpr.comresearchgate.net For cholecalciferol, significant degradation has been observed under photolytic, thermal, and alkaline stress conditions. ijlpr.com Identifying this compound and other degradation products under these conditions is vital for developing appropriate storage recommendations and ensuring product quality throughout its shelf life. daicelpharmastandards.com

Table 3: Profile of this compound (Previtamin D3) This table provides specific identification details for this compound.

| Identifier | Value |

| Common Name | This compound, Previtamin D3 |

| CAS Number | 1173-13-3 |

| Molecular Formula | C27H44O |

| Molecular Weight | 384.65 g/mol |

| Data sourced from supplier and chemical information databases. tosunpharm.comsimsonpharma.comsynzeal.com |

Future Research Trajectories in Cholecalciferol Impurity 13 Previtamin D3 Studies

Development of Advanced Analytical Platforms for Comprehensive Impurity Fingerprinting

The accurate identification and quantification of Previtamin D3 and other related impurities in cholecalciferol active pharmaceutical ingredients (APIs) and formulated products are paramount for quality control. While High-Performance Liquid Chromatography (HPLC) with UV detection is a conventional method, future research is focused on developing more sophisticated analytical platforms. nih.govresearchgate.net

Advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer enhanced sensitivity and selectivity for resolving complex mixtures of vitamin D isomers. nih.govnih.gov Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS) is emerging as a powerful, green alternative for the analysis of vitamin D3 and its impurities, including esters and isobaric forms. nih.gov

Furthermore, the development of novel derivatization reagents is a promising avenue to improve the ionization efficiency and chromatographic separation of Previtamin D3 and its isomers. nih.govnih.gov These advanced methods will enable the creation of comprehensive "impurity fingerprints" for different manufacturing batches, allowing for tighter control over the production process and a better understanding of degradation pathways. uaeu.ac.ae The goal is to establish routine analytical methods that can simultaneously measure multiple vitamin D metabolites and impurities with high accuracy and precision. uaeu.ac.aeresearchgate.net

| Technique | Advantages | Limitations | Future Research Focus |

|---|---|---|---|

| HPLC-UV | Robust, widely available. nih.gov | Limited sensitivity and specificity for complex mixtures. nih.gov | Method optimization for better resolution of isomers. researchgate.net |

| UHPLC-MS/MS | High sensitivity, high specificity, suitable for trace analysis. nih.govnih.gov | Higher cost, can be complex to operate. nih.gov | Development of multiplex assays for simultaneous quantification of multiple impurities. researchgate.net |